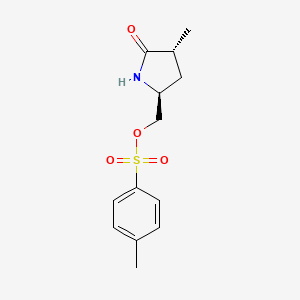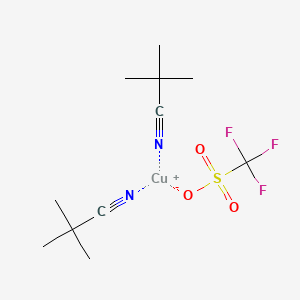
dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)platinum(II)
Descripción general
Descripción
Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) is an organometallic compound that features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1,1’-bis(diphenylphosphanyl)ferrocene. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) typically involves the reaction of 1,1’-bis(diphenylphosphanyl)ferrocene with a platinum precursor. One common method is to react 1,1’-bis(diphenylphosphanyl)ferrocene with platinum(II) chloride in an appropriate solvent such as dichloromethane. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like triphenylphosphine or amines in solvents such as dichloromethane or toluene.
Oxidative Addition: Often requires the presence of an aryl halide and a base, such as potassium carbonate, under inert atmosphere.
Major Products
Substitution Reactions: Lead to the formation of new platinum complexes with different ligands.
Cross-Coupling Reactions: Produce biaryl compounds or other coupled products, depending on the substrates used.
Aplicaciones Científicas De Investigación
Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) exerts its effects involves several key steps:
Coordination to Substrates: The platinum center coordinates to substrates, facilitating their activation.
Oxidative Addition: The platinum(II) center undergoes oxidative addition with aryl halides, forming a platinum(IV) intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the coupled product and regenerate the platinum(II) catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II): Similar in structure but contains palladium instead of platinum.
Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)nickel(II): Another analogous compound with nickel, used in different catalytic applications.
Uniqueness
Dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)platinum(II) is unique due to the presence of the platinum center, which imparts distinct electronic properties and reactivity compared to its palladium and nickel counterparts. This makes it particularly effective in certain catalytic processes, such as those involving oxidative addition and reductive elimination .
Propiedades
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloroplatinum;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pt/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHKEOCQOWYKL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2FeP2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104413-90-3 | |
| Record name | (1,1'-Bis(diphenylphosphino)ferrocene)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)








![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)

![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
